molecular formula C10H10N2O5 B1681798 Sinitrodil CAS No. 143248-63-9

Sinitrodil

Cat. No.: B1681798
CAS No.: 143248-63-9
M. Wt: 238.20 g/mol
InChI Key: POVFCWQCRHXYAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Sinitrodil involves several key steps:

Chemical Reactions Analysis

Sinitrodil undergoes various chemical reactions, including:

    Oxidation: As an organic nitrate, this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.

    Reduction: The nitrate group can be reduced to form different nitrogen-containing compounds.

    Substitution: The compound can participate in substitution reactions, especially involving the nitrate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions but often include derivatives of the original nitrate structure .

Mechanism of Action

Sinitrodil exerts its effects by stimulating guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation. The molecular targets involved include the guanylate cyclase enzyme and the downstream signaling pathways activated by cGMP .

Properties

IUPAC Name

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFCWQCRHXYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162365
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143248-63-9
Record name Sinitrodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINITRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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